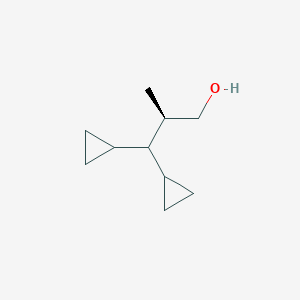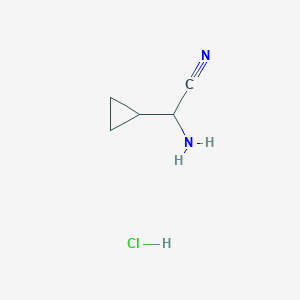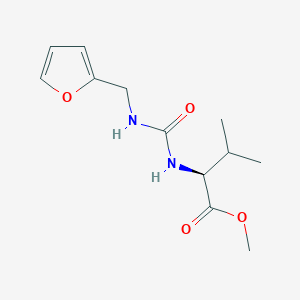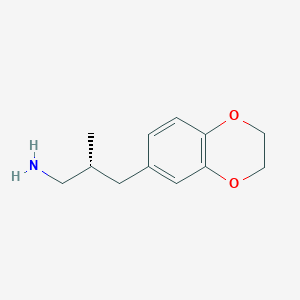
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol, also known as DCP-LA, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol is not fully understood. However, it has been proposed that (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and chemokines. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are involved in the detoxification of reactive oxygen species (ROS). Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are involved in the inflammatory response. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in lab experiments is its potential neuroprotective and anti-inflammatory effects. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in lab experiments is its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future studies could investigate the potential anti-cancer activity of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in various cancer cell lines and animal models. Finally, further research is needed to optimize the synthesis method of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol to improve its solubility and bioavailability.
Synthesemethoden
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopropylmethyl Grignard reagent with 2-methyl-2-oxazoline, followed by hydrolysis and reduction. The final product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been studied for its potential applications in various scientific fields, including neuroprotection, anti-inflammatory, and anti-cancer activities. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
(2R)-3,3-dicyclopropyl-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEMMBQASVKSIF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)
![5-Chloro-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2843504.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2843510.png)
![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)

